3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a butane-1-sulfonyl piperazine and a 3-methyl-1H-pyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common route includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of polyphosphoric acid (PPA) as a cyclization agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-arylpiperazin-1-yl)cinnolines: These compounds share a similar piperazine moiety and have been studied for their antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine group and have shown antibacterial activity.
Uniqueness
3-[4-(butane-1-sulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(4-butylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-13-25(23,24)21-11-9-20(10-12-21)15-5-6-16(18-17-15)22-8-7-14(2)19-22/h5-8H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCUOIBHTYOMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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